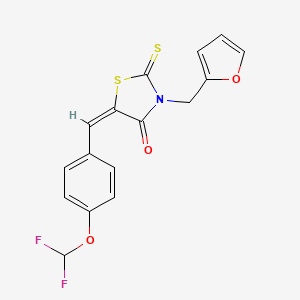

(E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

描述

属性

IUPAC Name |

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h1-8,15H,9H2/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUMIFFGUKWMQA-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a derivative of the thioxothiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, synthesizing existing research findings, and presenting relevant data.

Synthesis and Structural Characteristics

The synthesis of thioxothiazolidin-4-one derivatives often involves the condensation of thiazolidinone with various aldehydes. The specific compound can be synthesized through a series of reactions involving substituted benzaldehydes and furan derivatives. The presence of the difluoromethoxy group enhances its lipophilicity and potential biological interactions.

Antiviral Activity

Research indicates that thioxothiazolidin-4-one derivatives, including those structurally similar to our compound, have been evaluated for their antiviral properties. A study focused on molecular docking and dynamics simulations showed that certain derivatives exhibited interactions with the HIV-1 gp41 protein, a crucial target for antiviral drug development. However, compounds from this class demonstrated significant cytotoxicity against host cells, limiting their effectiveness as anti-HIV agents .

Antioxidant and Anti-Melanogenesis Effects

Recent studies on similar thioxothiazolidin-4-one analogs have shown promising results in inhibiting tyrosinase activity, which is pivotal in melanin production. For instance, compounds structurally related to our target have exhibited strong antioxidant properties and effectively reduced reactive oxygen species (ROS) levels in cellular models. These effects are attributed to their ability to inhibit tyrosinase competitively or non-competitively .

Table 1: Summary of Biological Activities of Thioxothiazolidin-4-one Derivatives

| Biological Activity | Compound Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anti-HIV | Thioxothiazolidin derivatives | Not specified | Interaction with gp41 |

| Tyrosinase Inhibition | Thioxothiazolidin analogs | 1.03 - 5.21 | Competitive/Non-competitive inhibition |

| Antioxidant | Various analogs | Not specified | ROS reduction |

Case Studies

- HIV Inhibition Study : A series of thioxothiazolidin derivatives were synthesized and tested for their ability to inhibit HIV replication. While some showed promising binding affinities in silico, they ultimately exhibited high cytotoxicity against T-lymphocyte cell lines, preventing further evaluation of their antiviral potential .

- Anti-Melanogenesis Research : In vitro studies demonstrated that certain thioxothiazolidin-4-one derivatives significantly reduced melanin production in B16F10 melanoma cells by inhibiting tyrosinase activity. The most potent compounds were shown to reduce cellular tyrosinase activity and melanin content significantly .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound towards various biological targets such as tyrosinase and aldose reductase. These studies help elucidate the interactions at the molecular level, providing insights into the compound's mechanism of action.

科学研究应用

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Case Studies :

- A study highlighted that certain thiazolidin-4-one analogues exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values as low as 0.37 µM .

- Another investigation demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, thus providing a potential therapeutic strategy against various cancers .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF7 | 0.37 | CDK Inhibition |

| Compound 2 | HepG2 | 0.24 | Apoptosis Induction |

| Compound 3 | A549 | 0.041 | Multi-Tyrosine Kinase Inhibition |

Antimicrobial Activity

Thiazolidin-4-one derivatives have also shown promise as antimicrobial agents. Their efficacy against various bacterial strains has been documented:

- Antibacterial Properties :

- Case Studies :

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 19 |

| Compound C | Pseudomonas aeruginosa | 18 |

Anti-HIV Research

The potential anti-HIV activity of thiazolidin-4-one derivatives has also been explored, although results have been mixed:

- In Silico Studies :

- Case Studies :

Table 3: Anti-HIV Activity Insights

| Compound | Target Protein | Activity Observed |

|---|---|---|

| Compound D | gp41 | High Cytotoxicity |

| Compound E | gp120 | Inhibitory Potential |

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related thiazolidin-4-one derivatives reveals key differences in substituents, melting points, yields, and spectral characteristics:

Key Observations:

Substituent Effects: The difluoromethoxy group in the target compound distinguishes it from methoxy (-OCH₃) or hydroxy (-OH) substituents in compounds like A5 and 2b1. The furan-2-ylmethyl group in the target compound differs from the benzo[d]thiazol-2-yl group in A4–A9, which may reduce steric hindrance while retaining π-π stacking capabilities .

Spectroscopic Comparisons

- IR Spectroscopy : The target compound’s IR spectrum would display characteristic peaks for C=O (1710 cm⁻¹), C=S (1057 cm⁻¹), and C-F (1200–1100 cm⁻¹), distinct from the C=N (1610 cm⁻¹) and -OH (3400 cm⁻¹) peaks in A5 .

- NMR Spectroscopy : The difluoromethoxy group would produce a distinct ¹⁹F NMR signal, while the furan-2-ylmethyl group would show aromatic protons at δ 6.3–7.4 ppm in ¹H NMR .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for (E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one?

- Methodology : The compound is synthesized via Knoevenagel condensation between a rhodanine core and substituted aldehydes. For example, analogous compounds (e.g., (E)-5-(4-hydroxy-3-methoxybenzylidene)-3-(furan-2-ylmethylene)amino derivatives ) are prepared by refluxing rhodanine with benzaldehyde derivatives in ethanol under basic conditions (e.g., NaOH) . Characterization involves FTIR (to confirm C=S and C=O stretches), H/C NMR (to verify stereochemistry and substituent positions), and elemental analysis .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology : Systematic variation of solvents (e.g., ethanol vs. methanol), bases (e.g., NaOH vs. KOH), and reaction times (reflux duration) is critical. For instance, sodium hydroxide in ethanol at 80°C for 6–8 hours achieved 70–83% yields for structurally similar thiazolidinones . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of aldehyde to rhodanine (typically 1:1.2) can reduce byproducts .

Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial, antioxidant)?

- Methodology :

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Antioxidant : DPPH radical scavenging assays, with IC values calculated relative to ascorbic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC .

Q. How do substituents (e.g., difluoromethoxy, furan) influence solubility and stability?

- Methodology : LogP calculations (via HPLC or software like ChemAxon) predict lipophilicity. Polar groups (e.g., difluoromethoxy) enhance aqueous solubility, while aromatic moieties (e.g., furan) may improve membrane permeability . Stability is assessed via accelerated degradation studies under heat/light, monitored by HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), dipole moments, and nonlinear optical (NLO) properties. Compare hyperpolarizability () values with experimental UV-Vis data .

- Docking : Use AutoDock Vina to model interactions with targets (e.g., tyrosinase, hemoglobin). For example, docking of analogous compounds revealed hydrogen bonding with active-site histidine residues in tyrosinase .

Q. What mechanistic insights can kinetic and structural studies provide for enzyme inhibition (e.g., tyrosinase)?

- Methodology :

- Kinetic Analysis : Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive). For example, (Z)-5-benzylidene-thiazolidinones showed competitive inhibition of tyrosinase with values <10 µM .

- X-ray/NMR : Resolve binding modes using crystallography or C-coupled NMR to measure coupling constants, confirming stereoelectronic effects .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodology :

- Core Modifications : Replace the difluoromethoxy group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to assess electronic effects on bioactivity .

- Side Chain Variation : Substitute the furan-2-ylmethyl group with heterocycles (e.g., thiophene, pyridine) to evaluate steric and π-π stacking contributions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Validate protocols using positive controls (e.g., kojic acid for tyrosinase inhibition) and replicate experiments across labs .

- Meta-Analysis : Compare IC values from multiple studies (e.g., antimicrobial data) to identify outliers caused by cell line variability or compound purity .

Q. What strategies enhance selectivity for therapeutic targets while minimizing off-target effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。